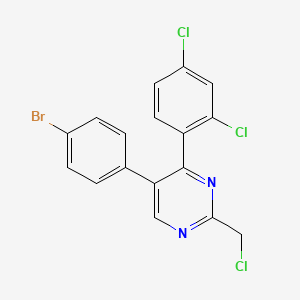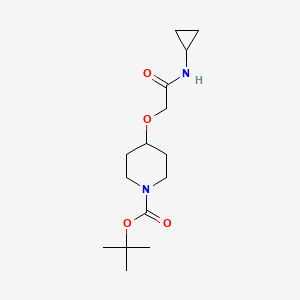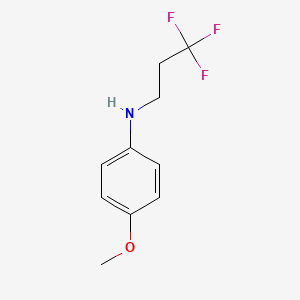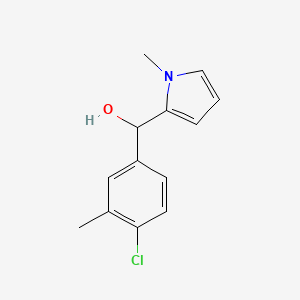![molecular formula C14H21NO3S B12638909 (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate CAS No. 934374-31-9](/img/structure/B12638909.png)
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate typically involves the reaction of a phenyl-substituted azaspiro compound with methanesulfonic acid. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the spirocyclic structure.
Substitution: Substituted derivatives at the nitrogen atom.
Scientific Research Applications
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate: A stereoisomer with similar properties but different spatial arrangement.
1-Phenyl-3-azaspiro[2.5]octane: Lacks the methanesulfonate group, leading to different reactivity and applications.
3-Azaspiro[2.5]octane derivatives: Various derivatives with different substituents on the spiro ring.
Uniqueness
The uniqueness of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate lies in its specific stereochemistry and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
934374-31-9 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
methanesulfonate;(2S)-2-phenyl-3-azoniaspiro[2.5]octane |
InChI |
InChI=1S/C13H18N.CH4O3S/c1-3-7-12(8-4-1)13-11-14(13)9-5-2-6-10-14;1-5(2,3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,2,3,4)/q+1;/p-1/t13-;/m1./s1 |
InChI Key |
WEHBWZLBUXFHSJ-BTQNPOSSSA-M |
Isomeric SMILES |
CS(=O)(=O)[O-].C1CC[N+]2(CC1)C[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)[O-].C1CC[N+]2(CC1)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


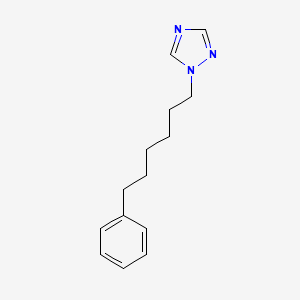
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
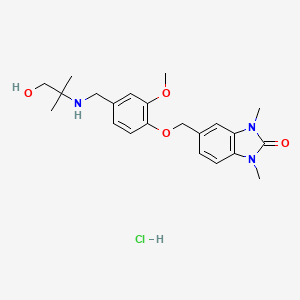
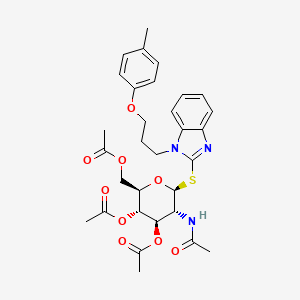
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
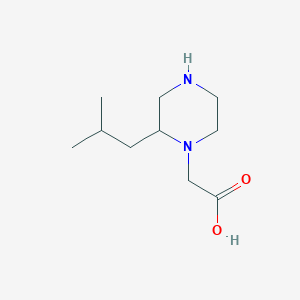
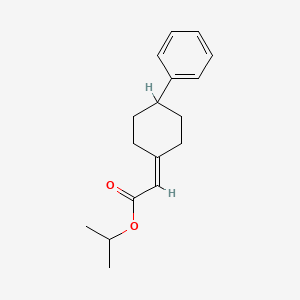
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
